3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide 3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide
Brand Name: Vulcanchem
CAS No.: 866049-32-3
VCID: VC5487151
InChI: InChI=1S/C13H10Cl2N2O/c14-10-4-6-12(7-5-10)16-13(17-18)9-2-1-3-11(15)8-9/h1-8,18H,(H,16,17)
SMILES: C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)Cl)NO
Molecular Formula: C13H10Cl2N2O
Molecular Weight: 281.14

3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

CAS No.: 866049-32-3

Cat. No.: VC5487151

Molecular Formula: C13H10Cl2N2O

Molecular Weight: 281.14

* For research use only. Not for human or veterinary use.

3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide - 866049-32-3

Specification

CAS No. 866049-32-3
Molecular Formula C13H10Cl2N2O
Molecular Weight 281.14
IUPAC Name 3-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide
Standard InChI InChI=1S/C13H10Cl2N2O/c14-10-4-6-12(7-5-10)16-13(17-18)9-2-1-3-11(15)8-9/h1-8,18H,(H,16,17)
Standard InChI Key MMTGWOMTQJFMQO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)Cl)NO

Introduction

Chemical Structure and Nomenclature

Structural Features

3-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide (molecular formula: C₁₃H₁₀Cl₂N₂O) consists of a benzene ring substituted with a chlorine atom at the 3-position. The carboximidamide group (-C(=NH)-NHOH) is further functionalized with a 4-chlorophenyl moiety at the N-position (Figure 1). The planar aromatic system and electron-withdrawing chloro groups influence its electronic distribution, reactivity, and intermolecular interactions .

Key Structural Attributes:

  • Chloro Substituents: The 3-chloro and 4-chlorophenyl groups enhance electrophilicity and steric bulk.

  • Hydroxylamine Functionalization: The N'-hydroxy group participates in hydrogen bonding and redox reactions.

  • Conjugation: Extended π-system across the benzene and carboximidamide groups facilitates charge delocalization.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via sequential functionalization of benzenecarboximidamide precursors. A plausible pathway involves:

  • Formation of Amidoxime Intermediate:

    • Reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions yields 3-chloro-N'-hydroxybenzenecarboximidamide .

    • Reaction Conditions: Ethanol/water, reflux, 6–8 hours .

  • N-Arylation:

    • Coupling the amidoxime with 4-chlorophenylboronic acid via palladium-catalyzed Buchwald-Hartwig amination .

    • Catalyst System: Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hours .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45–7.52 (m, aromatic H, 4H), 7.68 (d, J = 8.4 Hz, 2H, 4-Cl-C₆H₄), 8.02 (s, 1H, NH), 10.21 (s, 1H, OH) .

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 121.8 (C-Cl), 128.9–132.4 (aromatic C), 154.7 (C=N), 162.1 (C-OH) .

Infrared (IR) Spectroscopy

  • Peaks at 1659 cm⁻¹ (C=N stretch), 1728 cm⁻¹ (C=O from intermediates), and 3323 cm⁻¹ (N-H/O-H stretch) .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Source
Molecular Weight281.14 g/molCalculated
Melting Point189–192°CDifferential Scanning Calorimetry
SolubilityInsoluble in H₂O; soluble in DMSO, DMFExperimental
LogP (Partition Coefficient)3.2 ± 0.3Computational Prediction

Stability and Reactivity

  • Hydrolytic Stability: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis to 3-chlorobenzoic acid in alkaline media (pH > 10) .

  • Photodegradation: UV exposure (λ = 254 nm) induces cleavage of the N-O bond, forming 3-chloro-N-(4-chlorophenyl)benzenecarboximidamide .

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